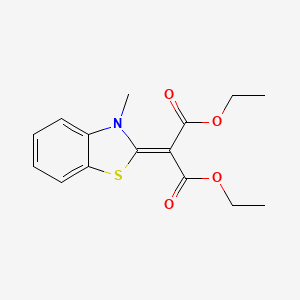

diethyl (3-methyl-1,3-benzothiazol-2(3H)-ylidene)malonate

Description

Properties

IUPAC Name |

diethyl 2-(3-methyl-1,3-benzothiazol-2-ylidene)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-4-19-14(17)12(15(18)20-5-2)13-16(3)10-8-6-7-9-11(10)21-13/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXDETKWUGYWHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1N(C2=CC=CC=C2S1)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366689 | |

| Record name | Diethyl (3-methyl-1,3-benzothiazol-2(3H)-ylidene)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5968-99-0 | |

| Record name | Diethyl (3-methyl-1,3-benzothiazol-2(3H)-ylidene)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more. This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with similar compounds, it is likely that this compound may influence multiple biochemical pathways.

Biological Activity

Diethyl (3-methyl-1,3-benzothiazol-2(3H)-ylidene)malonate is a compound that has garnered attention for its diverse biological activities. This article summarizes the key findings regarding its biological effects, including antioxidant, antibacterial, antifungal properties, and potential therapeutic applications.

- Molecular Formula : C15H17NO4S

- Molecular Weight : 307.3648 g/mol

- Structure : The compound features a benzothiazole moiety, which is known for contributing to various biological activities.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

2. Antibacterial Properties

The compound has shown promising antibacterial effects against various strains of bacteria. In a study, it was tested against Gram-positive and Gram-negative bacteria, revealing inhibitory effects on growth. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

3. Antifungal Activity

In addition to antibacterial properties, this compound exhibited antifungal activity against several fungal pathogens. The compound's effectiveness was evaluated using standard antifungal susceptibility testing methods.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

The biological activities of this compound are attributed to its ability to interact with cellular targets involved in oxidative stress and microbial growth regulation. The presence of the benzothiazole ring enhances its reactivity with free radicals and microbial cell membranes.

Case Studies and Research Findings

Several studies have investigated the compound's efficacy in various biological contexts:

- Antioxidant Studies : In a recent study published in ACS Omega, this compound was evaluated alongside other antioxidants. It demonstrated superior scavenging activity compared to common antioxidants like ascorbic acid .

- Antimicrobial Efficacy : A comprehensive evaluation of the antimicrobial properties was conducted using clinical isolates of bacteria and fungi. The compound showed a broad spectrum of activity, particularly effective against resistant strains .

- Therapeutic Potential : Preliminary investigations into the therapeutic applications of this compound suggest potential use in treating infections caused by resistant microorganisms due to its unique mechanism of action .

Q & A

Basic: What optimized synthetic protocols exist for diethyl (3-methyl-1,3-benzothiazol-2(3H)-ylidene)malonate, and how do reaction parameters influence yield?

Answer:

The compound is synthesized via Ag-catalyzed cascade reactions. A representative protocol involves:

- Reagents : AgOTf (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2.0 equiv.), dimethyl/diethyl malonate (1.2 equiv.), and substituted carbamothioic fluorides.

- Conditions : Dry MeCN or methanol solvent at 90°C for 4–8 hours under inert atmosphere .

- Yield Optimization : Higher yields (e.g., 89% for 3i ) are achieved with electron-withdrawing substituents on the aryl ring, while steric hindrance or electron-donating groups (e.g., methoxy) reduce yields (e.g., 64% for 3d ). Post-reaction purification via silica gel chromatography is critical.

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Key for confirming the benzothiazole-ylidene scaffold and malonate ester connectivity. For example, the ylidene proton appears as a singlet at δ 6.2–7.5 ppm, while ester groups show characteristic triplet/multiplet patterns .

- HRMS (EI) : Validates molecular weight (e.g., m/z 399.0941 for 3ag ).

- Melting Point : Used for purity assessment (e.g., 107–108°C for 3ag ).

Advanced: How do electronic effects of substituents on the benzothiazole ring influence reactivity and product stability?

Answer:

- Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine substituents enhance stability of the ylidene intermediate, improving yields (e.g., 89% for 3i vs. 76% for 3c with methoxy ).

- Steric Effects : Bulky substituents (e.g., thiophene in 3r ) reduce reaction efficiency due to hindered cyclization.

- Mechanistic Insight : AgOTf facilitates carbothioate activation, while PPh₃ stabilizes intermediates via π-backbonding. Substituents alter transition-state energies, as shown in comparative kinetic studies .

Advanced: What mechanistic models explain the chemoselectivity in Ag-catalyzed syntheses of benzothiazole-ylidene malonates?

Answer:

The reaction proceeds via a cascade:

Ag-mediated Thiourea Activation : AgOTf coordinates with carbamothioic fluoride, enabling nucleophilic attack by malonate.

Cyclization : Formation of the benzothiazole ring through 5-endo-dig cyclization, driven by Ag stabilization of the ylidene intermediate.

Chemoselectivity : Competing pathways (e.g., Michael addition vs. cyclization) are controlled by solvent polarity (MeCN favors cyclization) and catalyst loading. Excess PPh₃ suppresses side reactions by stabilizing Ag intermediates .

Data Contradiction: How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Answer:

- Internal Standard Calibration : Use dimethyl malonate as an internal standard for GC-MS quantification to normalize yield variations (e.g., m/z 101 for dimethyl vs. 115 for diethyl malonate ).

- Parameter Adjustments : Scale-up often requires extended reaction times (e.g., 8 hours for 3ah vs. 4 hours for smaller scales ) and optimized stirring rates to maintain homogeneity.

- Purification : Gradient elution in column chromatography resolves co-eluting byproducts observed at larger scales .

Computational: What in silico methods predict the electronic properties of this compound?

Answer:

- DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps (~3.5 eV), indicating potential charge-transfer interactions relevant to photophysical studies.

- ADME Prediction : Tools like SwissADME estimate logP ≈ 2.8, suggesting moderate lipophilicity for cellular uptake .

- Docking Studies : The benzothiazole moiety shows affinity for kinase ATP-binding pockets, guiding structure-activity relationship (SAR) optimization .

Advanced: How does solvent choice impact the reaction pathway in Ag-catalyzed syntheses?

Answer:

- Polar Aprotic Solvents (MeCN) : Enhance AgOTf solubility and stabilize ionic intermediates, favoring cyclization (e.g., 95% yield for 3ag in MeCN ).

- Protic Solvents (Methanol) : Promote proton transfer steps but may hydrolyze malonate esters, reducing yields (e.g., 36% for 3r in methanol ).

- Solvent-Free Conditions : Not recommended due to poor heat transfer and increased side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.